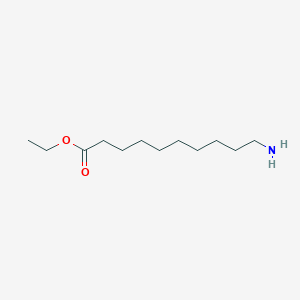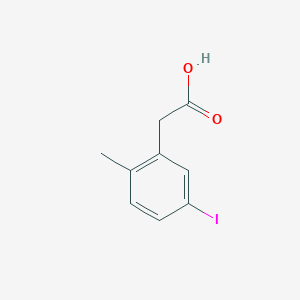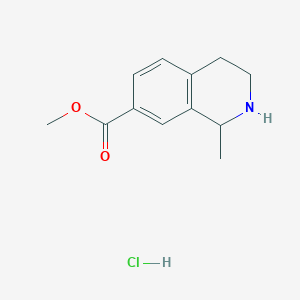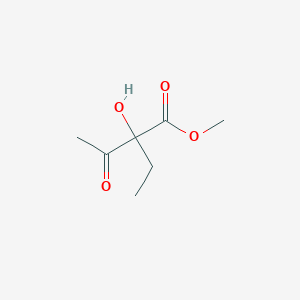![molecular formula C13H17ClF2N4O B15306447 2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride](/img/structure/B15306447.png)
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride is a synthetic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a difluorophenyl group and a triazole ring, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride typically involves multiple steps. One common method includes the reaction of 2,4-difluoroacetophenone with 1-methyl-1H-1,2,4-triazole in the presence of a base such as potassium carbonate in refluxing toluene. This reaction yields an intermediate, which is then treated with trimethylsulfoxonium iodide in aqueous sodium hydroxide and toluene to form the desired oxirane compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines.
Applications De Recherche Scientifique
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death . The difluorophenyl group enhances the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: A widely used antifungal agent with a similar triazole structure.
Voriconazole: Another triazole antifungal with enhanced activity against a broader spectrum of fungi.
Itraconazole: A triazole antifungal known for its effectiveness against systemic fungal infections.
Uniqueness
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride is unique due to its specific combination of a difluorophenyl group and a triazole ring, which confer distinct chemical and biological properties. Its ability to inhibit ergosterol synthesis makes it a valuable compound in antifungal research and drug development.
Propriétés
Formule moléculaire |
C13H17ClF2N4O |
|---|---|
Poids moléculaire |
318.75 g/mol |
Nom IUPAC |
2-[[2-(2,4-difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethyl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C13H16F2N4O.ClH/c1-19-13(17-8-18-19)12(16-4-5-20)6-9-2-3-10(14)7-11(9)15;/h2-3,7-8,12,16,20H,4-6H2,1H3;1H |
Clé InChI |
DQQKXWSAHGVYDD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC=N1)C(CC2=C(C=C(C=C2)F)F)NCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate](/img/structure/B15306369.png)
![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol](/img/structure/B15306370.png)



![2H-Pyrazolo[3,4-c]pyridin-3-amine, 4,5,6,7-tetrahydro-](/img/structure/B15306400.png)
![benzyl N-[1-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B15306403.png)



![Tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B15306436.png)
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-methylpyrimidine-4-carboxylic acid](/img/structure/B15306440.png)
